molecular formula C14H20N2O2 B2863941 2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide CAS No. 250714-61-5

2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide

Cat. No.: B2863941
CAS No.: 250714-61-5
M. Wt: 248.326
InChI Key: GMBGIJWMVZWPKH-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes a morpholine ring attached to a phenyl group, further connected to a propanamide moiety.

Preparation Methods

The synthesis of 2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide involves several steps, typically starting with the preparation of the morpholine derivative. The synthetic route often includes the following steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with sulfuric acid, followed by cyclization.

    Attachment of the Phenyl Group: The morpholine ring is then reacted with a phenyl derivative, such as 4-bromophenylamine, under suitable conditions to form the intermediate compound.

    Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with a propanamide derivative, such as 2-methylpropanoyl chloride, under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.

Scientific Research Applications

2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide can be compared with other similar compounds, such as:

    N-(4-morpholin-4-ylphenyl)acetamide: Similar in structure but with an acetamide moiety instead of a propanamide group.

    4-(morpholin-4-yl)benzoic acid: Contains a benzoic acid group instead of a propanamide moiety.

    N-(4-morpholin-4-ylphenyl)formamide: Features a formamide group instead of a propanamide group.

Properties

IUPAC Name

2-methyl-N-(4-morpholin-4-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11(2)14(17)15-12-3-5-13(6-4-12)16-7-9-18-10-8-16/h3-6,11H,7-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBGIJWMVZWPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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